1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione
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Overview
Description
1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring fused to a pyrrolidine-2,5-dione core, with a 3,4-dimethylphenyl group attached. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylbenzaldehyde with morpholine to form an intermediate Schiff base, which is then cyclized with succinic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents like bromoethane can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione stands out due to its unique structural features and reactivity. Similar compounds include:
1-(3,4-Dimethylphenyl)-3-methyl-5-pyrazolone: Known for its use as a synthetic intermediate in pharmaceuticals.
3,4-Dichlorophenylhydrazine hydrochloride: Utilized in the synthesis of various heterocyclic compounds.
Substituted pyrazolo[3,4-d]pyrimidines: Studied for their potential as kinase inhibitors in cancer therapy.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in scientific research.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-3-4-13(9-12(11)2)18-15(19)10-14(16(18)20)17-5-7-21-8-6-17/h3-4,9,14H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPGNGPVZPQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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